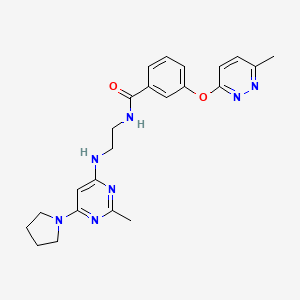
N-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)-3-((6-methylpyridazin-3-yl)oxy)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)-3-((6-methylpyridazin-3-yl)oxy)benzamide is a useful research compound. Its molecular formula is C23H27N7O2 and its molecular weight is 433.516. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)-3-((6-methylpyridazin-3-yl)oxy)benzamide, often referred to as compound 85, is a small molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in various models, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C15H25N5O, with a specific structural configuration that includes pyrimidine and pyridazine moieties. The presence of these heterocycles is crucial for its biological activity, as they are known to interact with various biological targets.
Research indicates that the compound exhibits inhibitory activity against specific kinases, particularly c-KIT and PDGFRβ. In a study evaluating small molecule inhibitors for gastrointestinal stromal tumors (GISTs), it was found that the compound demonstrated significant selectivity towards c-KIT with an IC50 value of approximately 99 nM . This selectivity is vital for minimizing off-target effects and enhancing therapeutic efficacy.
In Vitro Studies
In vitro assays have shown that this compound effectively inhibits cell proliferation in GIST cell lines. The compound's GI50 values suggest potent activity against these cancer cells, with selectivity over non-target cell lines .
In Vivo Studies
In vivo studies using xenograft models have demonstrated that administration of the compound significantly inhibits tumor growth. For instance, doses of 50 and 100 mg/kg led to marked reductions in tumor size in GIST-T1 cell-inoculated mice . Additionally, pharmacokinetic studies revealed a satisfactory half-life and bioavailability when administered orally, suggesting its potential for clinical application .
Case Studies and Research Findings
- Study on Kinase Inhibition :
- Therapeutic Efficacy Against T. cruzi :
Summary of Biological Activities
| Activity Type | IC50/Effectiveness | Notes |
|---|---|---|
| c-KIT Inhibition | 99 nM | High selectivity over ABL kinase |
| PDGFRβ Inhibition | 120 nM | Effective in inhibiting cell proliferation |
| Tumor Growth Inhibition | Significant reduction | Effective in xenograft models |
Eigenschaften
IUPAC Name |
3-(6-methylpyridazin-3-yl)oxy-N-[2-[(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)amino]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N7O2/c1-16-8-9-22(29-28-16)32-19-7-5-6-18(14-19)23(31)25-11-10-24-20-15-21(27-17(2)26-20)30-12-3-4-13-30/h5-9,14-15H,3-4,10-13H2,1-2H3,(H,25,31)(H,24,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCJDPUAIIXHIRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2=CC=CC(=C2)C(=O)NCCNC3=CC(=NC(=N3)C)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














